molecular formula C18H30O2 B1244536 Hedaol B

Hedaol B

Cat. No.: B1244536
M. Wt: 278.4 g/mol
InChI Key: CNESKTGKCQGZAS-FHWPDMRGSA-N
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Description

Vidalol B (CAS No. 137182-40-2) is a brominated phenolic compound with the molecular formula C₂₀H₁₃Br₅O₇ and a molecular weight of 764.839 g/mol . Structurally, it is derived from 1,3,5-benzenetriol, substituted with bromine atoms and bis[(2,3-dibromo-5-dihydroxyphenyl)methyl] groups.

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(6E,10E,14R)-14-hydroxy-2,6,10-trimethylpentadeca-2,6,10-trien-4-one

InChI

InChI=1S/C18H30O2/c1-14(2)12-18(20)13-16(4)10-6-8-15(3)9-7-11-17(5)19/h9-10,12,17,19H,6-8,11,13H2,1-5H3/b15-9+,16-10+/t17-/m1/s1

InChI Key

CNESKTGKCQGZAS-FHWPDMRGSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CC/C=C(\C)/CC(=O)C=C(C)C)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CC(=O)C=C(C)C)O

Synonyms

hedaol B

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Aromatic triol backbone.

To contextualize Vidalol B’s properties, we compare it with structurally analogous brominated phenols and functionally similar flame retardants.

Structural Analogs

Tetrabromobisphenol A (TBBPA)
  • Formula : C₁₅H₁₂Br₄O₂
  • Molecular weight : 543.87 g/mol
  • Key differences: Lacks the triol backbone of Vidalol B. Contains bisphenol structure with four bromine atoms. Widely used in electronics as a flame retardant .
Pentabromophenol
  • Formula : C₆H₃Br₅O
  • Molecular weight : 486.71 g/mol
  • Key differences: Simpler monocyclic structure vs. Vidalol B’s branched substituents. Higher bromine-to-carbon ratio (5 Br atoms vs. 5 Br in a larger molecule).
Table 1: Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Bromine Atoms Core Structure
Vidalol B C₂₀H₁₃Br₅O₇ 764.84 5 1,3,5-Benzenetriol
TBBPA C₁₅H₁₂Br₄O₂ 543.87 4 Bisphenol A
Pentabromophenol C₆H₃Br₅O 486.71 5 Phenol

Functional Analogs (Flame Retardants)

Decabromodiphenyl Ether (DecaBDE)
  • Formula : C₁₂Br₁₀O
  • Molecular weight : 959.17 g/mol
  • Key differences :
    • Higher bromine content (10 atoms) but lower hydroxyl groups.
    • Banned in many regions due to environmental persistence .
Hexabromocyclododecane (HBCD)
  • Formula : C₁₂H₁₈Br₆
  • Molecular weight : 641.7 g/mol
  • Key differences :
    • Aliphatic cyclic structure vs. Vidalol B’s aromatic system.
    • Used in polystyrene insulation, with distinct thermal degradation behavior.
Table 2: Functional Comparison (Flame Retardancy)
Compound Bromine Atoms Hydroxyl Groups Thermal Stability Environmental Impact
Vidalol B 5 7 Moderate* Unknown
DecaBDE 10 0 High High persistence
HBCD 6 0 Moderate Bioaccumulative

*Inferred from brominated aromatic systems .

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

ParameterRecommended MethodPrecision Criteria
PurityHPLC-UV≥95% peak area
Molecular WeightHR-MS±0.001 Da
SolubilityShake-flask methodReport in mg/mL ± SD

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Unreplicated experimentsInclude triplicate runs per condition
Overinterpretation of dataUse stringent statistical thresholds (p<0.01)
Incomplete metadataFollow FAIR data principles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hedaol B
Reactant of Route 2
Hedaol B

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